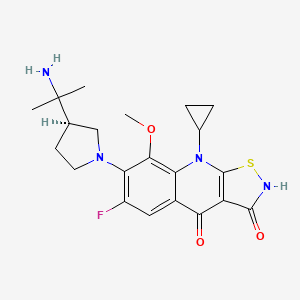

Ach-702

Description

Properties

CAS No. |

922491-46-1 |

|---|---|

Molecular Formula |

C21H25FN4O3S |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-9-cyclopropyl-6-fluoro-8-methoxy-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |

InChI |

InChI=1S/C21H25FN4O3S/c1-21(2,23)10-6-7-25(9-10)16-13(22)8-12-15(18(16)29-3)26(11-4-5-11)20-14(17(12)27)19(28)24-30-20/h8,10-11H,4-7,9,23H2,1-3H3,(H,24,28)/t10-/m1/s1 |

InChI Key |

CECJUHKZSOSOJJ-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N |

Canonical SMILES |

CC(C)(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ACH 702 ACH-702 ACH702 |

Origin of Product |

United States |

Foundational & Exploratory

ACH-702: A Technical Overview of an Isothiazoloquinolone Antibacterial Agent

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ACH-702, a novel synthetic antibacterial agent belonging to the isothiazoloquinolone class. This document collates available data on its chemical structure, biological activity, and putative mechanism of action, presenting it in a format amenable to scientific and research audiences.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-9-cyclopropyl-6-fluoro-8-methoxy-[1][2]thiazolo[5,4-b]quinoline-3,4-dione. Its chemical properties are summarized below.

| Identifier | Value |

| Molecular Formula | C₂₁H₂₅FN₄O₃S[2] |

| Molecular Weight | 432.51 g/mol [2] |

| SMILES | CC(C)([C@@H]1CCN(C1)c2c(cc3c(c2OC)n(C4CC4)c5c(c3=O)c(=O)[nH]s5)F)N[2] |

| InChI | InChI=1S/C21H25FN4O3S/c1-21(2,23)10-6-7-25(9-10)16-13(22)8-12-15(18(16)29-3)26(11-4-5-11)20-14(17(12)27)19(28)24-30-20/h8,10-11H,4-7,9,23H2,1-3H3,(H,24,28)/t10-/m1/s1[2] |

| InChIKey | CECJUHKZSOSOJJ-SNVBAGLBSA-N[2] |

Structure:

Figure 1. Chemical Structure of this compound.

Biological Activity

This compound has demonstrated potent antibacterial activity, particularly against Gram-positive organisms. It is classified as a novel isothiazoloquinolone (ITQ) and has shown efficacy against antibiotic-resistant strains.[3]

Quantitative Data

The following table summarizes the reported minimum inhibitory concentration (MIC) values for this compound against Nocardia brasiliensis.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Nocardia brasiliensis (n=30) | 0.125[4] | 0.5[4] |

Mechanism of Action

While specific studies on the mechanism of action of this compound are not widely available, the activity of the broader isothiazolone class of compounds is understood to proceed via a two-step mechanism.[5][6][7] This involves an initial rapid inhibition of essential metabolic pathways, followed by irreversible cellular damage leading to cell death.[5][6][7]

The key steps are believed to be:

-

Rapid Inhibition: Isothiazolones quickly disrupt critical metabolic pathways, including those involving dehydrogenase enzymes. This leads to a swift cessation of growth, respiration, and ATP synthesis.[5][6][7]

-

Irreversible Damage: Subsequent to the initial inhibition, the compound causes irreversible damage through the destruction of protein thiols and the generation of free radicals, ultimately resulting in a loss of cell viability.[5][6]

Figure 2. Proposed mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays involving this compound are not publicly available. However, the determination of its Minimum Inhibitory Concentration (MIC) values, as reported, would typically follow a standardized broth microdilution method. A representative protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines is provided below.

Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Pure bacterial culture for testing

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound stock solution of known concentration

-

Sterile saline or broth for dilutions

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Turbidity standard (e.g., 0.5 McFarland standard)

Procedure:

-

Inoculum Preparation: a. Select several morphologically similar colonies from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Prepare the final inoculum by diluting this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Dilutions: a. Perform serial twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate. b. The final volume in each well after adding the inoculum should be 100 µL. The concentrations should span a range appropriate for the expected MIC. c. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

-

Inoculation: a. Inoculate each well (except the negative control) with the prepared bacterial suspension.

-

Incubation: a. Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Figure 3. Workflow for MIC determination by broth microdilution.

Conclusion

This compound is a promising antibacterial compound of the isothiazoloquinolone class with demonstrated in vitro efficacy. Its complex structure and potent activity warrant further investigation. While detailed public data is limited, this guide provides a foundational understanding of its chemical nature, biological activity, and a framework for its further study based on the known properties of its chemical class. Future research should aim to elucidate its full spectrum of activity, specific molecular targets, and pharmacokinetic/pharmacodynamic properties.

References

- 1. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. Broth microdilution susceptibility testing. [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Isothiazoloquinolone ACH-702: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACH-702 is a novel isothiazoloquinolone (ITQ), a new class of antibacterial agents that has demonstrated a broad spectrum of activity against a variety of bacterial pathogens. Notably, it has shown potent activity against clinically important drug-resistant strains. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, including detailed quantitative data, experimental protocols for susceptibility testing, and visualizations of its mechanism of action and the methodologies used for its evaluation.

Antibacterial Spectrum of this compound

The in vitro activity of this compound has been evaluated against a wide range of Gram-positive, Gram-negative, anaerobic, and mycobacterial species. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically the MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria

This compound exhibits potent activity against a variety of Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (all) | Not Specified | 0.06 | 0.12 |

| Methicillin-susceptible S. aureus (MSSA) | Not Specified | 0.06 | 0.06 |

| Methicillin-resistant S. aureus (MRSA) | Not Specified | 0.12 | 0.25 |

| Streptococcus pneumoniae | Not Specified | 0.03 | 0.06 |

| Enterococcus faecalis | Not Specified | 0.12 | 0.25 |

| Enterococcus faecium (vancomycin-susceptible) | Not Specified | 0.12 | 0.25 |

| Enterococcus faecium (vancomycin-resistant) | Not Specified | 0.12 | 0.25 |

Gram-Negative Bacteria

The activity of this compound against Gram-negative bacteria is more variable. It demonstrates good activity against some respiratory pathogens but is less potent against members of the Enterobacteriaceae family and Pseudomonas aeruginosa.

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae | Not Specified | ≤0.008 | 0.015 |

| Moraxella catarrhalis | Not Specified | 0.015 | 0.03 |

| Escherichia coli | Not Specified | 1 | 4 |

| Klebsiella pneumoniae | Not Specified | 1 | 4 |

| Pseudomonas aeruginosa | Not Specified | 4 | 16 |

Anaerobic Bacteria

This compound has demonstrated moderate activity against a selection of anaerobic organisms.

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis group | Not Specified | 2 | 8 |

| Clostridium difficile | Not Specified | 0.5 | 1 |

Mycobacteria and Nocardia

A significant characteristic of this compound is its potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains, and Nocardia species.

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Mycobacterium tuberculosis (susceptible & resistant) | 60 | 0.0625 | 0.125[1] |

| Nocardia brasiliensis | 30 | 0.125 | 0.5[2] |

Experimental Protocols

The antibacterial activity of this compound is determined using standardized in vitro susceptibility testing methods, primarily broth microdilution, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Aerobic Bacteria (Adapted from CLSI M07)

-

Inoculum Preparation:

-

Well-isolated colonies of the test organism are selected from a fresh (18-24 hour) agar plate.

-

The colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension.

-

A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Broth Microdilution Method for Mycobacterium tuberculosis (Adapted from CLSI M24)

-

Medium: Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) is used.

-

Inoculum Preparation: A suspension of M. tuberculosis is prepared and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Plates are incubated at 35°C ± 2°C in a 5-10% CO₂ atmosphere for 7-21 days, until growth is clearly visible in the growth control well.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that prevents a color change of a growth indicator (e.g., resazurin) or shows a significant reduction in turbidity compared to the growth control.

Broth Microdilution Method for Nocardia brasiliensis

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used.

-

Inoculum Preparation: A suspension of N. brasiliensis is prepared and homogenized. The turbidity is adjusted to a 0.5 McFarland standard and then diluted to a final concentration of approximately 1-5 x 10⁵ CFU/mL.

-

Incubation: Plates are incubated at 35°C for 48-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.[2]

Mandatory Visualizations

Mechanism of Action of this compound

This compound exerts its bactericidal effect through the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] This dual-targeting mechanism is a key factor in its potent activity and may contribute to a lower propensity for the development of resistance.

Caption: Dual-targeting mechanism of this compound.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Caption: Broth microdilution MIC determination workflow.

References

- 1. In Vitro Activity of a New Isothiazoloquinolone, this compound, against Mycobacterium tuberculosis and Other Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of this compound, a New Isothiazoloquinolone, against Nocardia brasiliensis Compared with Econazole and the Carbapenems Imipenem and Meropenem Alone or in Combination with Clavulanic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Profiles of this compound, an Isothiazoloquinolone, against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

ACH-702: A Technical Deep Dive into the Dual Inhibition of DNA Gyrase and Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACH-702 is a novel isothiazoloquinolone (ITQ) antibiotic with potent, broad-spectrum bactericidal activity, particularly against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A key feature of this compound is its mechanism of action, which involves the dual inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting strategy is believed to contribute to its potent antibacterial effect and a lower propensity for the development of resistance compared to antibiotics that target a single enzyme.[1][2] This technical guide provides an in-depth overview of the core mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are crucial enzymes that modulate DNA topology, a process essential for DNA replication, repair, and transcription. DNA gyrase is primarily responsible for introducing negative supercoils into DNA, while topoisomerase IV's main role is in decatenating daughter chromosomes following replication.

This compound exerts its bactericidal effect by inhibiting both of these enzymes. This dual inhibition disrupts the normal processing of DNA, leading to a rapid cessation of DNA replication and ultimately, cell death.[1] Macromolecular synthesis assays have confirmed that this compound specifically and in a dose-dependent manner inhibits DNA replication in staphylococci.[1]

The ability of this compound to potently inhibit both enzymes simultaneously is a significant advantage. In many bacteria, resistance to quinolone antibiotics arises from sequential mutations in the genes encoding the primary and then the secondary target enzyme. By effectively targeting both enzymes, this compound presents a higher barrier to the development of resistance.[1][2] This is evidenced by the low frequency of selection for high-level resistance to this compound and its retained activity against staphylococcal strains with single mutations in both gyrA (encoding a subunit of DNA gyrase) and grlA (parC, encoding a subunit of topoisomerase IV).[1]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound has been quantified through the determination of half-maximal inhibitory concentrations (IC50) against purified DNA gyrase and topoisomerase IV, and by measuring the minimum inhibitory concentrations (MIC) required to inhibit the growth of various bacterial strains.

Table 1: IC50 Values for this compound Against Purified Enzymes

| Enzyme | Organism | IC50 (µg/mL) |

| DNA Gyrase | Staphylococcus aureus | Data not available in searched resources |

| Topoisomerase IV | Staphylococcus aureus | Data not available in searched resources |

Note: While publications state potent inhibition, specific IC50 values for this compound were not available in the searched resources. For comparison, other quinolones show IC50 values for S. aureus topoisomerase IV ranging from 0.45 to 97 µg/mL and are generally 2 to 20 times less active against DNA gyrase.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (all) | 0.12 | 0.25 |

| Staphylococcus aureus (MRSA) | 0.12 | 0.25 |

| Staphylococcus epidermidis | 0.06 | 0.12 |

| Streptococcus pneumoniae | 0.03 | 0.06 |

| Enterococcus faecalis | 0.5 | 1 |

| Enterococcus faecium | 1 | 2 |

| Nocardia brasiliensis | 0.125 | 0.5 |

| Mycobacterium tuberculosis (susceptible) | 0.0625 | 0.125 |

| Mycobacterium tuberculosis (drug-resistant) | 0.0625 | 0.125 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

-

Compound Incubation: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).

-

Enzyme Addition: Initiate the reaction by adding purified DNA gyrase to each tube.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for supercoiling to occur.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., SDS).

-

Agarose Gel Electrophoresis: Separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound. The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing kDNA, ATP, and a suitable assay buffer.

-

Compound Incubation: Add varying concentrations of this compound to the reaction mixtures, along with positive and negative controls.

-

Enzyme Addition: Start the reaction by adding purified topoisomerase IV.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction with a stop solution.

-

Agarose Gel Electrophoresis: Separate the decatenated DNA minicircles from the catenated kDNA network by agarose gel electrophoresis. The large kDNA network remains in the well, while the smaller decatenated circles migrate into the gel.

-

Visualization and Analysis: Stain the gel and visualize the DNA. Inhibition of decatenation is indicated by a decrease in the amount of decatenated DNA with increasing concentrations of this compound. The IC50 is the concentration of the compound that inhibits 50% of the decatenation activity.

Macromolecular Synthesis Assay

This assay determines which cellular macromolecular synthesis pathway (DNA, RNA, protein, or cell wall) is inhibited by a test compound.

Protocol:

-

Bacterial Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase.

-

Radiolabeled Precursor Addition: Aliquot the culture into separate tubes and add a specific radiolabeled precursor for each pathway to be studied:

-

DNA Synthesis: [³H]thymidine

-

RNA Synthesis: [³H]uridine

-

Protein Synthesis: [³H]leucine

-

Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine

-

-

Compound Addition: Add varying concentrations of this compound to the tubes. Include known inhibitors for each pathway as positive controls (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis) and a no-drug control.

-

Incubation: Incubate the cultures for a short period (e.g., 15-30 minutes) to allow for the incorporation of the radiolabeled precursors.

-

Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA). This precipitates the macromolecules (DNA, RNA, protein, cell wall) while the unincorporated precursors remain in solution.

-

Filtration and Washing: Collect the precipitated macromolecules on glass fiber filters and wash them to remove any remaining unincorporated radiolabeled precursors.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the amount of radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each pathway at each drug concentration compared to the no-drug control. A specific inhibition of a particular pathway will be seen as a significant decrease in the incorporation of the corresponding radiolabeled precursor.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Enzyme Inhibition Assays

Caption: Workflow for DNA gyrase and topoisomerase IV inhibition assays.

Experimental Workflow for Macromolecular Synthesis Assay

Caption: Workflow for the macromolecular synthesis assay.

References

In Vitro Activity of ACH-702 Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of ACH-702, a novel isothiazoloquinolone (ITQ), against a range of Gram-positive bacteria. This compound has demonstrated potent bactericidal activity, particularly against antibiotic-resistant strains, positioning it as a promising candidate for further clinical investigation.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and relevant experimental workflows.

Quantitative Assessment of In Vitro Activity

The in vitro potency of this compound has been evaluated against various Gram-positive pathogens, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3] The primary metric for this assessment is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC values for this compound against selected Gram-positive bacteria.

| Organism | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Additional MIC Data |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | Low MIC values (≤0.25 µg/ml) against strains with single mutations in both gyrA and grlA (parC).[1][2] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | - | Good antibacterial activity (MICs of ≤0.5 µg/ml) against strains with two mutations in both gyrA and grlA.[1][2] |

| Mycobacterium tuberculosis | Susceptible & Drug-Resistant | 0.0625 | 0.125 | All 60 isolates tested were inhibited with MICs of ≤0.25 µg/ml.[3] |

| Nocardia brasiliensis | Clinical Isolates (30) | 0.125 | 0.5 | - |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Bactericidal Activity

This compound exhibits excellent bactericidal activity. In time-kill assays against several bacterial pathogens, it demonstrated a rapid reduction in viable cell counts.[1][2] Notably, against stationary-phase S. aureus, this compound achieved a 3-log-unit reduction in cell viability within 6 hours of treatment at concentrations ≥16x MIC.[4][5] This is a significant finding, as many bactericidal agents are less effective against non-dividing or slow-growing bacteria.[4][6]

Furthermore, this compound has shown efficacy in inhibiting biofilm formation, a critical factor in chronic and persistent infections. It was more effective than moxifloxacin and vancomycin in preventing biofilm formation by S. epidermidis.[4][6]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were primarily determined using the broth microdilution method, a standardized procedure for antimicrobial susceptibility testing.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including drug-resistant phenotypes. Its bactericidal nature, efficacy against non-dividing and biofilm-forming bacteria, and dual-targeting mechanism of action make it a compelling candidate for further development. The data presented in this guide underscore the potential of this compound as a novel therapeutic agent in the fight against challenging bacterial infections.

References

- 1. In vitro and in vivo profiles of this compound, an isothiazoloquinolone, against bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Profiles of this compound, an Isothiazoloquinolone, against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of a New Isothiazoloquinolone, this compound, against Mycobacterium tuberculosis and Other Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Bactericidal activity of this compound against nondividing and biofilm Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bactericidal Activity of this compound against Nondividing and Biofilm Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

ACH-702: A Potent Isothiazoloquinolone Active Against Quinolone-Resistant Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACH-702 is a novel isothiazoloquinolone (ITQ) antibacterial agent that has demonstrated significant in vitro and in vivo activity against a wide spectrum of bacterial pathogens, most notably including strains resistant to conventional quinolone antibiotics.[1][2] Its unique mechanism of action, involving the dual inhibition of two essential bacterial enzymes, DNA gyrase and topoisomerase IV, allows it to overcome common quinolone resistance mechanisms.[1] This technical guide provides a comprehensive overview of this compound's activity against quinolone-resistant strains, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing relevant biological pathways and workflows.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. Quinolone antibiotics, which target bacterial DNA replication, have been a cornerstone of antibacterial therapy for decades. However, their efficacy has been compromised by the emergence and spread of resistance, primarily through mutations in the target enzymes, DNA gyrase and topoisomerase IV.[3][4]

This compound, a member of the isothiazoloquinolone class, represents a promising development in the fight against resistant pathogens.[1][2] It exhibits potent bactericidal activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant strains.[1][5] This document serves as a technical resource for professionals in the field of antibacterial research and drug development, providing detailed information on the preclinical evaluation of this compound.

Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

The antibacterial activity of this compound stems from its ability to inhibit two critical type II topoisomerase enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[1] Quinolones typically inhibit these enzymes, leading to the stabilization of the enzyme-DNA cleavage complex, which results in double-strand DNA breaks and ultimately cell death.[4]

This compound distinguishes itself by being a potent dual inhibitor, effectively targeting both enzymes.[1] This dual-targeting mechanism is crucial for its activity against many quinolone-resistant strains. Resistance to quinolones often arises from stepwise mutations in the genes encoding these enzymes (gyrA, gyrB, parC, and parE).[3] Strains with a single mutation in one of the target enzymes may exhibit resistance to traditional quinolones. However, this compound's potent inhibition of the second, non-mutated enzyme can still lead to bacterial cell death.[1]

Signaling Pathway of Quinolone Action and Resistance

Caption: Mechanism of this compound and quinolone resistance.

Quantitative Data on Antibacterial Activity

The potency of this compound against both quinolone-susceptible and quinolone-resistant strains has been quantified through various in vitro assays, primarily by determining the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) against the target enzymes.

Minimum Inhibitory Concentrations (MICs)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against various bacterial strains, with a focus on quinolone-resistant phenotypes.

Table 1: In Vitro Activity of this compound Against Quinolone-Resistant Staphylococcus aureus

| Strain Characteristic | This compound MIC (µg/mL) | Reference |

| Single mutation in gyrA or grlA (parC) | ≤0.25 | [1] |

| Double mutations in gyrA and grlA (parC) | ≤0.5 | [1] |

Table 2: In Vitro Activity of this compound Against Quinolone-Susceptible and -Resistant Mycobacterium tuberculosis

| Isolate Type | Moxifloxacin MIC (µg/mL) | This compound MIC (µg/mL) | Reference |

| Quinolone-Susceptible | ≤0.06 | Similar to Moxifloxacin | [2] |

| Quinolone-Resistant | 1 to >8 | 0.125 to 1 | [2] |

| Extensively Drug-Resistant (XDR) | >8 | Lower than Moxifloxacin | [2] |

Enzyme Inhibition (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the activity of DNA gyrase and topoisomerase IV.

Table 3: Inhibitory Activity of this compound Against M. tuberculosis DNA Gyrase

| Enzyme Type | Comparator IC50 (µM) | This compound IC50 (µM) | Fold-Lower IC50 for this compound | Reference |

| Wild-Type Gyrase | ~3x higher than this compound | - | - | [2] |

| A90V Mutant Gyrase | Moxifloxacin & Gatifloxacin | - | 6-fold | [2] |

| D94G Mutant Gyrase | Gatifloxacin | - | 5-fold | [2] |

| D94G Mutant Gyrase | Moxifloxacin | - | 7-fold | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a growth control well (inoculum without drug) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth). This can be determined visually or by reading the optical density at 600 nm (OD600) with a spectrophotometer.

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

Bacterial culture in logarithmic growth phase

-

CAMHB

-

This compound solution at desired concentrations (e.g., 4x, 8x, 16x MIC)

-

Sterile culture tubes

-

Incubator with shaking capabilities

-

Agar plates for colony counting

-

Sterile saline for dilutions

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Exposure: Add this compound at the desired concentrations to the bacterial suspensions. Include a growth control tube without any antibiotic.

-

Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

-

Colony Counting: Perform serial dilutions of the withdrawn aliquots in sterile saline and plate them onto agar plates.

-

Incubation and Analysis: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[5]

Macromolecular Synthesis Assay

Objective: To determine the primary cellular pathway inhibited by this compound by measuring the incorporation of radiolabeled precursors into DNA, RNA, and protein.

Materials:

-

Bacterial culture

-

Radiolabeled precursors (e.g., [3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein)

-

This compound solution

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Pre-incubation: Grow the bacterial culture to mid-log phase and then incubate with this compound at various concentrations for a short period.

-

Pulse-labeling: Add the specific radiolabeled precursor to the cultures and incubate for a defined time to allow for incorporation into macromolecules.

-

Precipitation: Stop the incorporation by adding cold TCA. This will precipitate the macromolecules while the unincorporated precursors remain in solution.

-

Washing and Scintillation Counting: Wash the precipitate to remove any remaining unincorporated precursors. The amount of radioactivity in the precipitate is then quantified using a scintillation counter.

-

Analysis: Compare the level of incorporation of each precursor in the this compound-treated samples to that of the untreated control. A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular macromolecular synthesis pathway.

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

Caption: Workflow for susceptibility testing of this compound.

Conclusion

This compound demonstrates potent antibacterial activity against a range of clinically relevant pathogens, including those that have developed resistance to existing quinolone antibiotics. Its dual-targeting mechanism of action provides a significant advantage in overcoming resistance mediated by single-target mutations. The data presented in this technical guide underscore the potential of this compound as a valuable new agent in the ongoing battle against antibiotic-resistant bacteria. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

- 1. In Vitro and In Vivo Profiles of this compound, an Isothiazoloquinolone, against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bactericidal Activity of this compound against Nondividing and Biofilm Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of ACH-702: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ACH-702, a novel isothiazoloquinolone (ITQ) with potent antibacterial activity. This document outlines the key structural features influencing its biological activity, details its mechanism of action, and provides comprehensive experimental protocols for its evaluation.

Introduction to this compound and Isothiazoloquinolones

This compound is a synthetic broad-spectrum antibacterial agent belonging to the isothiazoloquinolone class.[1] These compounds are analogs of quinolone antibiotics, which are known to target bacterial DNA gyrase and topoisomerase IV. The isothiazoloquinolone scaffold represents a significant modification of the traditional quinolone core, where the 3-carboxylic acid group is replaced by a fused isothiazolone ring system. This modification has been shown to result in compounds with potent antibacterial activity, often superior to their quinolone counterparts.

Structure-Activity Relationship of this compound and its Analogs

The antibacterial potency of isothiazoloquinolones is highly dependent on the nature and stereochemistry of the substituents at various positions of the quinolone ring.

Substituents at the C-7 Position

The substituent at the C-7 position plays a crucial role in determining the antibacterial spectrum and potency. For this compound, this position is occupied by a substituted pyrrolidine ring. Structure-activity relationship studies have revealed the following key insights:

-

Nature of the Ring: Pyrrolidine and piperazine rings are common at this position. The specific substitutions on these rings significantly impact activity.

-

Stereochemistry: The stereochemistry of the substituent on the pyrrolidinyl ring is critical. For instance, in a related series of compounds, the R-isomer of a 3'-methyl pyrrolidine was found to be up to 16-fold more potent than the corresponding S-isomer.

Modifications at the C-8 Position

Substitutions at the C-8 position have been shown to modulate both antibacterial activity and cytotoxicity. The addition of a methoxy group at C-8 can lead to an increase in activity against methicillin-resistant Staphylococcus aureus (MRSA) and a decrease in cytotoxicity against mammalian cell lines.

Modifications at the N-1 and C-6 Positions

-

N-1 Substituent: A cyclopropyl group at the N-1 position, as is common in many potent fluoroquinolones, is also favorable for the activity of isothiazoloquinolones.

-

C-6 Substituent: A fluorine atom at the C-6 position generally enhances antibacterial activity. Removal of this fluorine has been shown to compromise anti-MRSA activity.

Quantitative Data on Antibacterial Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and a related isothiazoloquinolone analog, A-62824, against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | 0.004 - 0.015 |

| Staphylococcus aureus (Methicillin-Resistant) | 0.008 - 0.03 |

| Streptococcus pneumoniae | 0.008 - 0.03 |

| Haemophilus influenzae | 0.004 - 0.015 |

| Moraxella catarrhalis | ≤0.002 - 0.004 |

| Escherichia coli | 0.12 - 0.5 |

| Klebsiella pneumoniae | 0.25 - 1 |

| Pseudomonas aeruginosa | 1 - 4 |

Data compiled from publicly available research.

Table 2: Comparative Antibacterial Activity of A-62824 (an Isothiazoloquinolone) and Ciprofloxacin [2]

| Bacterial Strain | A-62824 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus ATCC 6538P | 0.02 | 0.2 |

| S. epidermidis 3519 | 0.05 | 0.2 |

| E. coli Juhl | 0.005 | 0.01 |

| P. aeruginosa A5007 | 0.05 | 0.1 |

| Acinetobacter sp. CMX 699 | 0.05 | 0.78 |

Mechanism of Action

The antibacterial action of isothiazolones, including this compound, is believed to occur through a multi-step process that ultimately leads to bacterial cell death.

Inhibition of DNA Gyrase and Topoisomerase IV

Similar to fluoroquinolones, a primary mechanism of action for this compound is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzymes and leads to double-strand DNA breaks, which are lethal to the bacteria.

Two-Step Mechanism of Isothiazolones

Broader studies on isothiazolones suggest a two-step mechanism of action:[2][3][4][5][6]

-

Rapid Inhibition of Metabolic Pathways: Isothiazolones quickly inhibit key metabolic pathways, including those involving dehydrogenase enzymes.[3][4][5][6] This leads to a rapid cessation of growth, respiration, and energy (ATP) production.[3][4][5][6]

-

Irreversible Cellular Damage: Following the initial metabolic inhibition, isothiazolones cause irreversible damage to the cell. This is thought to occur through the destruction of protein thiols and the production of free radicals, leading to widespread damage to cellular components and ultimately, cell death.[2][3][4][5][6]

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the activity of this compound are provided below.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

This compound stock solution

-

Sterile diluent (e.g., DMSO or water)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a series of twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for the test organisms.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL. The final inoculum density will be approximately 2.5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. Alternatively, a microplate reader can be used to measure optical density.

-

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[10][11][12][13]

Materials:

-

Relaxed plasmid DNA (e.g., pBR322)

-

Purified bacterial DNA gyrase (subunits A and B)

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

-

This compound at various concentrations

-

Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

Agarose gel (1%) and electrophoresis equipment

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

-

Add purified DNA gyrase to initiate the reaction. The final reaction volume is typically 20-30 µL.

-

Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1 hour.

-

-

Termination and Electrophoresis:

-

Stop the reaction by adding the stop solution.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a low voltage (e.g., 2-3 V/cm) for several hours to separate the supercoiled and relaxed DNA topoisomers.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

In the absence of an inhibitor, the relaxed DNA will be converted to the faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA.

-

The concentration of inhibitor that reduces the supercoiling activity by 50% (IC₅₀) can be determined by densitometric analysis of the DNA bands.

-

Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[14][15][16][17][18]

Materials:

-

Kinetoplast DNA (kDNA)

-

Purified bacterial topoisomerase IV (subunits ParC and ParE)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.6, 100 mM potassium glutamate, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL albumin)

-

ATP

-

This compound at various concentrations

-

Stop solution (e.g., 1% SDS, 50 mM EDTA)

-

Agarose gel (1%) and electrophoresis equipment

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup:

-

Combine the assay buffer, kDNA, ATP, and varying concentrations of this compound in a microcentrifuge tube.

-

Initiate the reaction by adding purified topoisomerase IV.

-

Include appropriate positive and negative controls.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Termination and Electrophoresis:

-

Stop the reaction by adding the stop solution.

-

Load the samples onto a 1% agarose gel.

-

Run the gel to separate the catenated kDNA network from the decatenated minicircles.

-

-

Visualization and Analysis:

-

Stain the gel and visualize the DNA.

-

Catenated kDNA remains in the loading well, while decatenated minicircles migrate into the gel. Inhibition of topoisomerase IV results in a decrease in the amount of decatenated minicircles.

-

The IC₅₀ value can be determined by quantifying the amount of decatenated DNA at each inhibitor concentration.

-

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]

- 3. onepetro.org [onepetro.org]

- 4. researchgate.net [researchgate.net]

- 5. onepetro.org [onepetro.org]

- 6. The mechanism of action of isothiazolone biocides (Journal Article) | ETDEWEB [osti.gov]

- 7. protocols.io [protocols.io]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. DNA gyrase supercoiling inhibition assay [bio-protocol.org]

- 11. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA gyrase supercoiling assay. [bio-protocol.org]

- 13. journals.asm.org [journals.asm.org]

- 14. inspiralis.com [inspiralis.com]

- 15. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inspiralis.com [inspiralis.com]

- 17. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]

The Post-Antibiotic Effect of ACH-702: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the post-antibiotic effect (PAE) of ACH-702, a novel isothiazoloquinolone antibiotic. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacodynamic properties of this compound.

Quantitative Analysis of this compound Post-Antibiotic Effect

The post-antibiotic effect is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after a short exposure to an antimicrobial agent. For this compound, in vitro studies have demonstrated a significant PAE against staphylococcal species.

Data from available studies indicates that this compound exhibits a post-antibiotic effect of greater than one hour against both laboratory and clinical strains of staphylococci when exposed to a concentration of 10 times the Minimum Inhibitory Concentration (MIC).[1][2] This duration is reported to be comparable to that of moxifloxacin under similar experimental conditions.[1][2]

| Compound | Organism(s) | Concentration | PAE Duration (hours) |

| This compound | Staphylococcus spp. (laboratory and clinical strains) | 10 x MIC | > 1.0 |

| Moxifloxacin | Staphylococcus spp. | 10 x MIC | Similar to this compound |

Table 1: Summary of In Vitro Post-Antibiotic Effect of this compound

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

This compound, as an isothiazoloquinolone, exerts its bactericidal activity by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is a key attribute of this class of antibiotics and contributes to its potent activity, including against strains resistant to other quinolones.

The mechanism involves the stabilization of the enzyme-DNA complex, which leads to the inhibition of DNA replication and the generation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

References

- 1. Effectiveness of Ciprofloxacin, Levofloxacin, or Moxifloxacin for Treatment of Experimental Staphylococcus aureus Keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics of moxifloxacin and levofloxacin against Staphylococcus aureus and Staphylococcus epidermidis in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of ACH-702

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Danicopan (formerly ACH-4471), a first-in-class oral Factor D inhibitor.

This guide provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of danicopan, a novel, orally administered small molecule inhibitor of complement Factor D. Danicopan, developed by Achillion Pharmaceuticals and subsequently by Alexion Pharmaceuticals, has been investigated primarily for the treatment of paroxysmal nocturnal hemoglobinuria (PNH) and other complement-mediated diseases. While the specific identifier "ACH-702" did not yield direct public data, the extensive research and clinical development surrounding Achillion's Factor D inhibitors, particularly danicopan (also known as ACH-4471, ACH-0144471, and ALXN2040), provide a comprehensive basis for this technical review.[1][2][3]

Pharmacodynamics

Danicopan is a first-in-class inhibitor of Factor D, a critical serine protease in the alternative pathway (AP) of the complement system.[4][5] By reversibly binding to Factor D, danicopan prevents the cleavage of Factor B, which in turn blocks the formation of the AP C3 convertase (C3bBb).[6] This mechanism of action effectively inhibits the amplification loop of the alternative pathway, a key driver of both intravascular and extravascular hemolysis in PNH.[4][7]

Clinical studies have demonstrated that danicopan administration leads to a significant and sustained inhibition of the alternative pathway. In patients with PNH, treatment with danicopan at doses of 150-200 mg three times daily resulted in over 90% inhibition of AP activity.[8] This was accompanied by a notable decrease in plasma levels of Bb, a marker of AP activation, and a reduction in the deposition of C3 fragments on PNH red blood cells.[8] The therapeutic effect of this targeted inhibition is a reduction in hemolysis, as evidenced by decreased lactate dehydrogenase (LDH) levels and improvements in hemoglobin concentrations.[7]

Signaling Pathway of Danicopan's Mechanism of Action

Caption: Mechanism of Action of Danicopan.

Pharmacokinetics

The pharmacokinetic profile of danicopan supports an oral dosing regimen. Following oral administration, danicopan is absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 3.7 hours.[8] The administration of danicopan with a high-fat meal increases the area under the curve (AUC) and maximum concentration (Cmax) by approximately 25% and 93%, respectively, compared to a fasted state.[8] The apparent volume of distribution for a 75 kg individual is 395 liters.[8] The elimination half-life of danicopan is approximately 9 hours, which informs the thrice-daily dosing regimen used in clinical trials.[6]

Pharmacokinetic Parameters of Danicopan

| Parameter | Value | Condition | Citation |

| Tmax (median) | 3.7 hours | Oral administration (150 mg) | [8] |

| Effect of High-Fat Meal on AUC | ~25% increase | Compared to fasted state | [8] |

| Effect of High-Fat Meal on Cmax | ~93% increase | Compared to fasted state | [8] |

| Apparent Volume of Distribution (Vd/F) | 395 L | For a 75 kg person | [8] |

| Elimination Half-life (t1/2) | ~9 hours | - | [6] |

Experimental Protocols

Pharmacokinetic Analysis

Objective: To determine the plasma concentration of danicopan.

Methodology:

-

Sample Collection: Blood samples are collected from subjects at predetermined time points following drug administration.

-

Sample Processing: Plasma is separated from whole blood by centrifugation.

-

Analytical Method: Plasma concentrations of danicopan are quantified using a validated liquid chromatography method.[6][7] This typically involves protein precipitation followed by separation on a reverse-phase column and detection by mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as Tmax, Cmax, AUC, Vd/F, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis.

Pharmacodynamic Analysis (Alternative Pathway Activity)

Objective: To measure the inhibitory effect of danicopan on the alternative complement pathway.

Methodology:

-

Sample Collection: Serum samples are collected from subjects.

-

Assay: The activity of the alternative pathway is assessed using an AP Wieslab assay.[7] This enzyme-linked immunosorbent assay (ELISA)-based method measures the ability of the AP to deposit C5b-9 (membrane attack complex) in the wells of a microtiter plate coated with an AP activator.

-

Procedure:

-

Patient serum is diluted and added to the coated wells.

-

During incubation, the complement system is activated by the coating surface.

-

The plate is washed, and a specific alkaline phosphatase-labeled antibody against C5b-9 is added.

-

After another incubation and wash, a substrate solution is added. The amount of C5b-9 generated is proportional to the color intensity, which is measured with a spectrophotometer.

-

-

Data Analysis: The percentage of AP inhibition is calculated by comparing the results from post-dose samples to pre-dose baseline values.

Experimental Workflow for a Phase II Clinical Trial of Danicopan

Caption: Representative Phase II Clinical Trial Workflow.

Conclusion

Danicopan is an oral Factor D inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its mechanism of action offers a targeted approach to controlling the alternative complement pathway, addressing a key driver of PNH pathology. The data from clinical trials demonstrate that danicopan achieves significant inhibition of the AP, leading to clinically meaningful improvements in hematological parameters and patient-reported outcomes. The pharmacokinetic properties of danicopan are amenable to oral administration, providing a convenient therapeutic option for patients. Further research and long-term follow-up will continue to delineate the full clinical potential of this novel complement inhibitor.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Rare diseases: Alexion to acquire Achillion for $930m [pharmaceutical-technology.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. What is the therapeutic class of Danicopan? [synapse.patsnap.com]

- 5. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

ACH-702: A Technical Analysis of its Bactericidal Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial properties of ACH-702, a novel isothiazoloquinolone (ITQ). The focus is on elucidating its bactericidal versus bacteriostatic characteristics, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and relevant experimental workflows.

Executive Summary

This compound is a potent, broad-spectrum antibacterial agent with demonstrated bactericidal activity against a wide range of pathogens, particularly antibiotic-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the dual inhibition of two essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[1][2] This dual-targeting mechanism contributes to its potent bactericidal effect and a low frequency for the development of resistance.[1] Time-kill assays have consistently shown that this compound rapidly reduces bacterial viability, achieving significant log-unit decreases in colony-forming units (CFU) within hours.[3][4] Notably, this bactericidal activity is maintained against slow-growing or non-dividing bacteria, including those in stationary phase and within biofilms, a characteristic not commonly observed with many other bactericidal agents.[5]

Mechanism of Action

The bactericidal nature of this compound stems from its specific and potent inhibition of DNA replication.[1] It targets two critical type II topoisomerases:

-

DNA Gyrase: Essential for introducing negative supercoils into DNA, a process required to relieve torsional stress during DNA replication and transcription.

-

Topoisomerase IV: Primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.

By inhibiting both enzymes, this compound effectively traps them on the DNA, leading to the formation of stable enzyme-DNA complexes. This stalls the replication fork, induces DNA damage, and ultimately triggers a cascade of events leading to rapid cell death.[1][2] The dual-targeting nature is a key advantage, as simultaneous mutations in both target enzymes are required for high-level resistance to emerge, making it a more durable antibacterial strategy.[1][2]

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The bactericidal activity of this compound is supported by extensive in vitro data.

Minimum Inhibitory Concentrations (MICs)

This compound demonstrates potent activity, with low MIC values against a variety of pathogens. An agent is generally considered bactericidal if its Minimum Bactericidal Concentration (MBC) is no more than four times its MIC.[6][7] While specific MBC/MIC ratios for this compound are not detailed in the provided literature, its rapid killing kinetics strongly support a bactericidal classification.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| Staphylococcus aureus ATCC 29213 | MSSA | 0.008 | [3][4] |

| Staphylococcus aureus ATCC 33591 | MRSA | - | [3] |

| S. aureus BK2384 | Quinolone-Resistant MRSA | - | [3] |

| Nocardia brasiliensis (30 isolates) | Gram-positive | MIC₅₀: 0.125, MIC₉₀: 0.5 |[8][9] |

Note: Specific MIC values for all strains were not available in all cited documents.

Time-Kill Assay Data

Time-kill assays are the definitive method for assessing bactericidal activity. This compound demonstrates rapid, concentration-dependent killing.

Table 2: Summary of Time-Kill Assay Results for this compound against S. aureus

| Strain | Growth Phase | This compound Concentration | Time (hours) | Log₁₀ CFU/mL Reduction | Reference(s) |

|---|---|---|---|---|---|

| S. aureus ATCC 29213 | Exponential | 4 x MIC | 4 | ~3.0 | [4] |

| S. aureus ATCC 29213 | Stationary | 16 x MIC | 6 | >3.0 | [3][5] |

| S. aureus ATCC 33591 (MRSA) | Stationary | 16 x MIC | 6 | ~3.0 | [3] |

| S. aureus BK2384 (MQRSA) | Stationary | 16 x MIC | 6 | ~3.0 |[3] |

These results show that this compound achieves a bactericidal endpoint (≥3-log reduction in CFU/mL) within 4 to 6 hours, even against challenging stationary-phase cells, outperforming comparator agents like moxifloxacin, vancomycin, and linezolid under these conditions.[3][5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the bactericidal properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture. This is further diluted in cation-adjusted Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution: this compound is serially diluted (typically two-fold) in a 96-well microtiter plate. A growth control well (no drug) and a sterility control well (no bacteria) are included.

-

Incubation: The prepared bacterial inoculum is added to each well. The plate is incubated at 35-37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (growth).

Time-Kill Assay Protocol

This protocol measures the rate and extent of bacterial killing by an antimicrobial agent over time.

-

Culture Preparation: An exponential-phase bacterial culture is grown to a specific optical density (e.g., OD₆₀₀ of 0.1). For stationary-phase experiments, cultures are grown for a longer period (e.g., 24 hours) until growth ceases.

-

Drug Addition: this compound is added to the cultures at desired multiples of the predetermined MIC (e.g., 4x, 8x, 16x MIC). An untreated culture serves as the growth control.

-

Time-Point Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 24 hours).

-

Viable Cell Counting: The samples are serially diluted in sterile saline or phosphate-buffered saline to neutralize the antibiotic's effect.

-

Plating: The dilutions are plated onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubation & Counting: Plates are incubated for 24-48 hours, after which colonies are counted. The results are expressed as log₁₀ CFU/mL. A ≥3-log₁₀ reduction from the initial inoculum is considered bactericidal.[10]

References

- 1. In vitro and in vivo profiles of this compound, an isothiazoloquinolone, against bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Profiles of this compound, an Isothiazoloquinolone, against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Bactericidal Activity of this compound against Nondividing and Biofilm Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bactericidal activity of this compound against nondividing and biofilm Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. In Vitro Activity of this compound, a New Isothiazoloquinolone, against Nocardia brasiliensis Compared with Econazole and the Carbapenems Imipenem and Meropenem Alone or in Combination with Clavulanic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of this compound, a new isothiazoloquinolone, against Nocardia brasiliensis compared with econazole and the carbapenems imipenem and meropenem alone or in combination with clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

A Technical Guide to Foundational Research on Isothiazoloquinolone Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning isothiazoloquinolone antibiotics. It covers their core mechanism of action, structure-activity relationships, antibacterial efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Dual Inhibition of Type II Topoisomerases

Isothiazoloquinolones represent a novel class of antibacterials that, similar to fluoroquinolones, function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, managing DNA supercoiling and decatenating replicated chromosomes.[3][4]

The mechanism involves the antibiotic stabilizing the enzyme-DNA complex, which blocks the resealing of double-strand DNA breaks initiated by the enzymes.[5] This action halts DNA replication and transcription, leading to the fragmentation of the bacterial chromosome and ultimately, rapid cell death.[5] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the primary target in Gram-positive bacteria.[3][4] The ability of isothiazoloquinolones to potently inhibit both enzymes contributes significantly to their broad-spectrum activity and efficacy against resistant strains.[2]

Structure-Activity Relationships (SAR)

The antibacterial potency of isothiazoloquinolones is highly dependent on their chemical structure. Research has shown that modifications to the quinolone scaffold can lead to significant changes in activity.

-

Modification of the 3-Carboxylic Acid: Historically, modifying the 3-carboxylic acid group of quinolones resulted in a substantial loss of antibacterial activity. However, the development of 2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-diones marked the first successful modification of this group, leading to compounds with potency far superior to their parent quinolones.

-

Isothiazolone Core: The 5-chloroisothiazolone core has been identified as a crucial pharmacophore for bactericidal effect.[6] Compounds featuring a chloro-group at the 5-position of the heterocyclic ring demonstrate significantly higher potency.[6][7]

-

N-Phenyl Substitution: Substitutions on the N-phenyl ring are beneficial for activity. Specifically, an N-(4-chlorophenyl) substitution on a 5-chloroisothiazolone core was found to produce one of the most potent compounds against NDM-1 producing E. coli.[6]

-

Diffusion Properties: While electronic properties and frontier orbital energies show little correlation with activity, calculated solvation energies have a reasonable relationship, suggesting that the ability of the molecule to diffuse across the bacterial cell membrane plays an important role in its mode of action.[8]

Antibacterial Spectrum and Efficacy

Isothiazoloquinolones have demonstrated excellent broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][9] Their potency often exceeds that of established fluoroquinolones, particularly against resistant strains.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of A-62824 (Isothiazoloquinolone) and Ciprofloxacin

| Bacterial Strain | A-62824 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus ATCC 6538P | 0.02 | 0.2 |

| S. epidermidis 3519 | 0.05 | 0.2 |

| E. coli Juhl | 0.005 | 0.01 |

| P. aeruginosa A5007 | 0.05 | 0.1 |

| Acinetobacter sp. CMX 699 | 0.05 | 0.78 |

Data sourced from Chu et al., 1988.

Recent studies have focused on developing isothiazolone analogues to combat multidrug-resistant (MDR) pathogens. This has yielded compounds with remarkable activity against carbapenem-resistant Enterobacterales (CRE) and methicillin-resistant S. aureus (MRSA).[6]

Table 2: MICs of Isothiazolone Analogue 5a Against Resistant E. coli

| Bacterial Strain | Compound 5a MIC (µg/mL) | Meropenem (MRM) MIC (µg/mL) |

| E. coli BL21 (NDM-1) | ≤ 0.032 | > 256 |

| E. coli HN88 (Clinical Isolate) | 2 | > 256 |

Data sourced from Jin et al., 2023.[6][7]

Additionally, functionalization of the isothiazolone core with moieties like nitroxides has been shown to improve antibacterial and antibiofilm potency while reducing human cell toxicity.[10][11] An isothiazolone-nitroxide hybrid (compound 22) showed significantly improved activity against MSSA and VRSA compared to the parent methylisothiazolinone (MIT).[10][11]

Table 3: MICs of Isothiazolone-Nitroxide Hybrid 22 Against S. aureus

| Bacterial Strain | Hybrid 22 MIC (µM) | MIT MIC (µM) |

| MSSA | 35 | 280 |

| MRSA | 35 | N/A |

| VRSA | 8.75 | 280 |

Data sourced from Verderosa et al., 2022.[10][11]

Experimental Protocols

A. General Synthesis of Isothiazoloquinolone Core Structure

The synthesis of the core 2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione structure is a key step. While specific pathways for novel derivatives are often proprietary, a generalized approach can be inferred from related isothiazolone and tetrahydroquinoline syntheses.[12][13][14] One plausible route involves a domino reaction sequence.

-

Starting Materials: An appropriately substituted aniline and a suitable isothiazole precursor.

-

Condensation: An acid-catalyzed condensation or metal-promoted process to form the initial quinoline ring structure.[13]

-

Cyclization: An intramolecular cyclization, potentially a Parham-type cyclization or N-acyliminium ion reaction, to form the fused isothiazole ring.[12]

-

Purification: The crude product is purified using column chromatography on silica gel, and its structure is confirmed by NMR and mass spectrometry.

B. Antimicrobial Susceptibility Testing: Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][15]

-

Preparation of Inoculum: Isolate 3-4 colonies of the test bacterium from a pure overnight culture and suspend in saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

-

Preparation of Microtiter Plate: Dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[17]

-

Serial Dilution: Create a stock solution of the isothiazoloquinolone compound at twice the highest desired concentration. Add 100 µL of this stock to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[17] Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).[17]

-

Inoculation: Dilute the standardized bacterial inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL). Add the appropriate volume of this final inoculum to wells in columns 1 through 11.[11][17]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[17][18]

-

Reading the MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.[16][19] This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm (OD₆₀₀).[17][18]

Visualization of Experimental Workflow

The process from chemical synthesis to biological evaluation follows a structured workflow to ensure reproducibility and accurate characterization of novel antibiotic candidates.

References

- 1. Discovery and structure-activity relationships of a novel isothiazolone class of bacterial type II topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]